2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid

Beschreibung

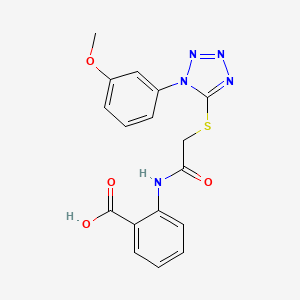

This compound features a benzoic acid core linked via an acetamido group to a thioether bridge, which is further connected to a 1-(3-methoxyphenyl)-substituted tetrazole ring. The tetrazole moiety is a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-[[2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4S/c1-26-12-6-4-5-11(9-12)22-17(19-20-21-22)27-10-15(23)18-14-8-3-2-7-13(14)16(24)25/h2-9H,10H2,1H3,(H,18,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLQHNWMPLIQTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Thioether Formation: The tetrazole derivative is then reacted with a thiol to form the thioether linkage.

Amidation: The resulting thioether is further reacted with 2-bromoacetamide to introduce the acetamido group.

Benzoic Acid Derivative Formation: Finally, the compound is synthesized by coupling the acetamido-thioether intermediate with a benzoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether might yield a sulfoxide or sulfone, while nitration of the aromatic ring would introduce nitro groups.

Wissenschaftliche Forschungsanwendungen

2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.

Biological Studies: The compound can be used to investigate biological pathways and molecular interactions, particularly those involving tetrazole derivatives.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

- Structural Determinants of Activity :

- Tetrazole vs. Other Heterocycles : Tetrazole-containing compounds (e.g., ceforanide derivatives) show antibiotic properties, while benzoxazole/thiazole analogs () exhibit cytotoxicity.

- Substituent Effects : Electron-withdrawing groups (e.g., 5-chloro in 12h) enhance cytotoxicity, whereas methoxy groups may improve solubility or target selectivity .

- Synthetic Challenges : The target compound’s tetrazole-thioether linkage requires precise coupling conditions, as seen in (Cu-catalyzed click chemistry) and (tetrazole building blocks).

Biologische Aktivität

The compound 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H17N5O4S

- Molecular Weight : 373.42 g/mol

Structure Analysis

The compound features:

- A tetrazole ring , which is known for its ability to interact with various biological targets.

- A thioether linkage , which may enhance the compound's stability and solubility.

- An acetamido group , which is often associated with biological activity, particularly in enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions, while the thioether and acetamido groups may facilitate interactions with enzymes and receptors involved in various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid, including those containing tetrazole rings, exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the methoxy group may further enhance these properties by increasing lipophilicity.

Anticancer Potential

Research has suggested that compounds with similar structural features possess anticancer properties. For example, derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, demonstrating promising results in inhibiting cell proliferation . The specific interactions with apoptotic pathways are still under investigation, but preliminary data indicate potential efficacy.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Studies show that similar benzoic acid derivatives can modulate the activity of important enzymes involved in metabolic processes, such as cathepsins B and L . These enzymes play critical roles in protein degradation pathways, suggesting that our compound may influence cellular homeostasis and proteostasis.

Case Studies

- Antimicrobial Evaluation : A study evaluated various benzoic acid derivatives for antimicrobial activity. Compounds were tested against multiple bacterial strains, revealing that certain modifications led to enhanced efficacy compared to standard antibiotics .

- Anticancer Activity : In vitro studies demonstrated that related compounds could significantly reduce cell viability in various cancer cell lines by inducing apoptosis. This effect was attributed to the activation of caspases and modulation of survival signaling pathways .

- Enzyme Activity Modulation : In silico studies indicated that the compound could interact favorably with cathepsins, enhancing their activity in cellular models. This suggests a dual role in promoting protein degradation while potentially mitigating age-related decline in these pathways .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid?

The synthesis involves coupling a tetrazole-thiol intermediate with a functionalized benzoic acid derivative. A validated method includes:

- Step 1 : React 2-aminobenzoic acid with ethyl chlorooxoacetate in tetrahydrofuran (THF) at 273 K to form the acetamido intermediate. Yield optimization (55%) requires controlled dropwise addition and post-reaction vacuum concentration .

- Step 2 : Introduce the tetrazole-thiol moiety via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) with catalytic base (e.g., triethylamine) to enhance reactivity .

- Purification : Recrystallization from ethanol yields high-purity crystals, confirmed by single-crystal X-ray diffraction (SC-XRD) to validate structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the acetamido linkage (δ ~2.5 ppm for CH₂, δ ~170 ppm for carbonyl) and methoxyphenyl substituents (δ ~3.8 ppm for OCH₃) .

- IR : Stretching bands at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-N), and ~2550 cm⁻¹ (S-H, if present) validate functional groups .

- SC-XRD : Resolves bond angles and dihedral angles between the tetrazole and benzoic acid moieties, critical for structure-activity relationship (SAR) studies .

Q. How can researchers design initial biological screening assays for this compound?

- Antimicrobial Activity : Follow protocols for similar triazole-thioacetamide derivatives. Use broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs .

- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position) impact bioactivity?

- Substituent Effects : Replacing the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) may enhance antimicrobial potency but reduce solubility. Conversely, 4-methoxy analogs show improved pharmacokinetic profiles due to reduced steric hindrance .

- Data Contradictions : Some studies report conflicting activity trends (e.g., 3-methoxy > 4-methoxy for antifungal effects). This may arise from assay variability (e.g., pH-dependent solubility) or target specificity (e.g., membrane permeability) .

Q. What computational strategies support SAR analysis?

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51). Key residues (e.g., His310 in CYP51) form hydrogen bonds with the tetrazole and benzoic acid groups, explaining inhibitory activity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The tetrazole ring’s electron-deficient nature enhances electrophilic attack potential .

Q. How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed?

- Prodrug Design : Synthesize ester derivatives (e.g., 1-acyloxyethyl esters) to improve lipophilicity. In vivo studies in mice show enhanced absorption (2–3× higher AUC) compared to the parent compound .

- Nanocarrier Systems : Encapsulate the compound in PEGylated liposomes to prolong half-life and reduce renal clearance .

Q. What analytical methods resolve stability issues under physiological conditions?

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2). The tetrazole ring is susceptible to acidic hydrolysis, necessitating enteric coatings for oral formulations .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C) for storage and processing guidelines .

Methodological Considerations

Q. How to troubleshoot low yields in coupling reactions?

Q. What strategies validate compound purity in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.